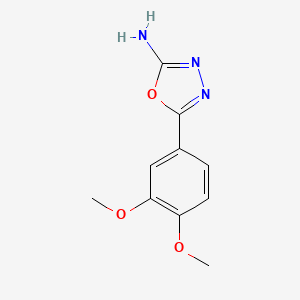5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS No.: 60135-71-9
Cat. No.: VC1982489
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60135-71-9 |
|---|---|
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
| Standard InChI Key | OZWPUJJRZSGNEE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC |
Introduction
Chemical Identity and Structural Properties
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CHNO) is a planar heterocyclic molecule featuring a 1,3,4-oxadiazole ring. Key structural attributes include:
The 3,4-dimethoxyphenyl substituent enhances lipophilicity, facilitating membrane permeability, while the oxadiazole ring contributes to electronic stability and hydrogen-bonding capacity . The amine group at position 2 allows for further functionalization, enabling the synthesis of derivatives with tailored biological activities .
Synthesis and Optimization
Classical Cyclization Methods
The compound is typically synthesized via cyclization of 3,4-dimethoxybenzaldehyde semicarbazone using agents like NaHSO or Br/KI. For example:
-
Hydrazide Formation: 3,4-Dimethoxybenzoic acid hydrazide is treated with carbon disulfide (CS) in alkaline ethanol to form a thiosemicarbazide intermediate .
-
Oxidative Cyclization: The intermediate undergoes cyclization using oxidizing agents (e.g., bromine or iodine) to yield the oxadiazole core .
This method achieves yields of 51–82% after recrystallization .
Green Chemistry Approaches
Recent advances employ photocatalytic cyclization under visible light with eosin Y and CBr, achieving yields up to 94% . This method reduces reliance on toxic solvents and minimizes byproducts, aligning with sustainable chemistry principles .
Biological Activities and Mechanisms
Enzyme Inhibition
-
MAO-B Inhibition: Derivatives such as 5-(4-biphenylyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one demonstrate IC values of 0.056 µM against MAO-B, suggesting utility in neurodegenerative diseases .
-
Tyrosine Kinase Targeting: Analog 10 (a brominated indoline-2,3-dione derivative) inhibits EGFR and CDK2 kinases with IC values of 0.78 µM (HT-29) and 0.26 µM (HepG2) .
Antimicrobial Activity
Though direct data for this compound is limited, oxadiazole derivatives exhibit:
-
Antibacterial Effects: MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity: Moderate inhibition of Candida albicans (MIC: 25 µg/mL) .
Applications in Drug Development
Anticancer Agents
Derivatives like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-phenyl-1,3-thiazol-2-amine show LD values of 132 µg/mL against MCF-7 breast cancer cells . The 3,4-dimethoxy group enhances DNA intercalation potential, as evidenced by molecular docking studies .
Neuroprotective Agents
MAO-B inhibitors derived from oxadiazoles are being explored for Parkinson’s disease. Compound 31 (3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole) exhibits 10-fold selectivity for MAO-B over MAO-A .
Recent Advances and Future Directions
Synthetic Innovations
-
Pd-Catalyzed Annulations: Palladium-mediated reactions enable rapid diversification of the oxadiazole scaffold .
-
T3P®-Mediated Coupling: Eco-friendly synthesis using propanephosphonic anhydride improves yields to >90% .
Targeted Drug Delivery
Nanoparticle formulations of oxadiazole derivatives are under investigation to enhance bioavailability and reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume